Fenvalerate

Description

Historical Context and Evolution of Pyrethroid Insecticides

The development of synthetic pyrethroids was driven by the need for insecticides that mimicked the potent insecticidal activity of natural pyrethrins (B594832) while offering enhanced stability and efficacy. Natural pyrethrins, derived from chrysanthemum flowers, are effective but are rapidly degraded by light. The synthesis of photostable pyrethroids in the mid-1970s marked a significant advancement in insecticide technology. coresta.org This era saw the development of compounds like permethrin (B1679614) and fenvalerate, which offered improved persistence in the environment, making them suitable for agricultural applications. coresta.org

Discovery and Initial Development of this compound

This compound was first marketed in 1976. nih.gov Its development was a notable breakthrough in the modification of pyrethroid structures, particularly because it lacks the cyclopropane (B1198618) ring traditionally considered essential for pyrethroid insecticidal activity. inchem.orgnih.gov Researchers at Sumitomo Chemical sought new acid moieties without the cyclopropane ring, leading to the discovery of this compound. nih.gov

Classification within Type II Pyrethroids

This compound is classified as a Type II pyrethroid. nih.govinchem.orgwho.intfao.org This classification is based on the presence of an alpha-cyano group on the 3-phenoxybenzyl alcohol moiety of its structure. nih.govnih.govinchem.org Type II pyrethroids are known to interact with sodium channels in the nervous systems of insects and mammals, leading to a characteristic toxic syndrome in mammals at sufficient doses. inchem.orginchem.orgwho.int

Isomeric Composition and Biological Activity of this compound Stereoisomers

This compound is a racemic mixture comprising four stereoisomers due to the presence of two chiral centers in its molecule. nih.govinchem.orgwho.intfao.org These stereoisomers are present in approximately equal proportions in technical-grade this compound. nih.govinchem.orgwho.int The four configurations are [2S, alphaS], [2S, alphaR], [2R, alphaS], and [2R, alphaR]. inchem.orgwho.int The insecticidal activity varies significantly among these isomers. The [2S, alphaS] isomer, also known as esthis compound (B1671249), is the most biologically active. nih.govinchem.orgwho.intnih.govwho.intherts.ac.uknih.gov this compound consists of about 23% of this highly active isomer. nih.govnih.gov

The differences in insecticidal activity among the stereoisomers are a key aspect of this compound's properties. Esthis compound has been developed and evaluated separately due to its higher potency, requiring lower application rates compared to the racemic mixture. nih.govfao.org

Here is a table summarizing the isomeric composition and relative activity:

| Stereoisomer | Configuration | Relative Insecticidal Activity |

| Esthis compound | [2S, alphaS] | Most Active |

| [2S, alphaR] | Less Active than [2S, alphaS] | |

| [2R, alphaS] | Lower Activity | |

| [2R, alphaR] | Lower Activity |

Note: The table reflects the general understanding of relative activity based on available information, with [2S, alphaS] being the primary contributor to the insecticidal effect.

Research Trajectories and Pivotal Studies on this compound

Research on this compound has encompassed various aspects, including its environmental fate, metabolism, and potential effects on non-target organisms. Early studies were crucial in understanding its behavior and informing initial regulatory decisions.

Significant Early Toxicological and Environmental Reviews

Early toxicological and environmental reviews played a significant role in assessing the potential impacts of this compound. Reviews by organizations such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluated available data on this compound's properties, fate in the environment, and effects on organisms. who.intfao.orginchem.org These reviews considered studies on its degradation in various matrices, including water, soil, and plants. who.intepa.gov For instance, studies indicated that this compound undergoes relatively rapid degradation in the environment, with half-lives ranging from days to months depending on the medium and conditions. who.int Photodegradation on soil and degradation in river water and on plants were identified as significant pathways. who.intepa.gov

Pivotal studies also investigated the metabolism of this compound in plants and animals, noting processes such as ester cleavage and hydroxylation. who.intnih.govepa.gov For example, metabolism studies in rats and mice showed rapid absorption, distribution, and metabolism, with excretion occurring fairly completely. who.intinchem.org A lipophilic metabolite, cholesteryl[2R]-2-(4-chlorophenyl)isovalerate, was detected in tissues of rats and mice. nih.gov

Evolution of Regulatory Science and Risk Assessment Frameworks

The regulatory science surrounding this compound has evolved over time, incorporating new scientific findings and refining risk assessment frameworks. Initial evaluations by bodies like JMPR in the late 1970s and 1980s established temporary acceptable daily intakes and recommended maximum residue limits based on the available data. who.intfao.orginchem.org

The assessment of this compound, like other pesticides, has been subject to the evolving principles of risk assessment, which involve hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov Regulatory frameworks have become more structured, emphasizing systematic approaches to identifying and mitigating risks while ensuring compliance with standards. dataguard.comv-comply.com The evaluation of this compound and its more active isomer, esthis compound, by regulatory bodies has considered a range of studies, including those on metabolism, environmental fate, and toxicity, to inform decisions regarding their approved uses and restrictions. fao.orgeuropa.eu The absence of certain key studies can impact the ability to conduct comprehensive re-evaluations under current periodic review programs. fao.org

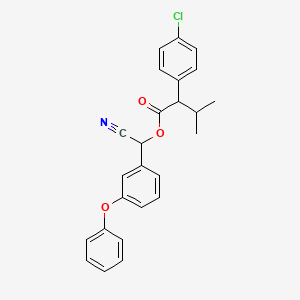

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017940 | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenvalerate appears as a clear viscious yellow liquid with a mild odor. Used as broad spectrum insecticide., Yellow liquid; [HSDB] Yellow or brown viscous liquid; [ICSC] Formulated as emulsifiable concentrates, ultra-low volume concentrates, dust powders, and wettable powders; [INCHEM HSG], Solid, YELLOW OR BROWN VISCOUS LIQUID. | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/L): acetone >450; chloroform >450; methanol >450; hexane 77, Moderately soluble in a range of organic solvents., In water, 2.4X10-2 mg/L at 22 °C (seawater), Solubility in water: none | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 at 23 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Xylene ... may be present in the concentrates ... . | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear yellow viscous liquid | |

CAS No. |

51630-58-1 | |

| Record name | FENVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51630-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenvalerate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano (3-phenoxybenzyl)-2-(4-chlorophenyl)-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MXZ39302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENVALERATE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39.5 - 53.7 °C | |

| Record name | Fenvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Toxicology and Molecular Interactions of Fenvalerate

Neurophysiological Mechanisms of Action

The primary target of fenvalerate's neurotoxic action is the voltage-gated sodium channel, crucial for the generation and propagation of action potentials in excitable cells. who.intinchem.orgfrontiersin.orgresearchgate.netnih.govscirp.orgscirp.orgresearchgate.netnih.govnih.gov

Voltage-Gated Sodium Channel Modulation and Kinetics

This compound, classified as a type II pyrethroid due to the presence of an alpha-cyano group, modifies the gating kinetics of voltage-gated sodium channels. nih.govnih.govnih.gov This modification leads to a significant prolongation of the open state of the sodium channels. who.intinchem.orgnih.govlilab-ecust.cn Studies using patch clamp techniques on cultured mouse neuroblastoma cells have demonstrated that this compound can prolong the open time of single sodium channels from a normal duration of approximately 0.6-1 milliseconds to several hundred milliseconds during a depolarizing pulse. inchem.orgnih.gov The channels may even remain open for several seconds after the termination of the depolarizing pulse. nih.gov This prolonged opening results in a protracted influx of sodium ions, often referred to as a "tail current". inchem.orgresearchgate.net The kinetics of channel modification can be slow, taking over 90 minutes to reach the final level of effect in some preparations. lilab-ecust.cn The probability of a channel being modified by this compound appears to be independent of how long the channel has been open, suggesting modification might occur before the channel opens. nih.gov A homology model of the housefly voltage-gated sodium channel suggests that this compound binds in a hydrophobic cavity, potentially stabilizing the channel in an open state. portlandpress.com

Impact on Neuronal Excitability and Signal Transmission

The persistent activation and delayed inactivation of sodium channels induced by this compound significantly impact neuronal excitability and signal transmission. The prolonged sodium tail current lowers the threshold for activation of sensory nerve fibers, leading to repetitive firing of sensory nerve endings. inchem.org This can escalate to hyperexcitation of the entire nervous system. inchem.org In addition to repetitive firing, type II pyrethroids like this compound can cause nerve membrane depolarization and ultimately lead to conduction block. nih.govscirp.orgijfans.org Experimental studies have shown that this compound can cause inhibitory effects on giant fiber responses in the cockroach ventral nerve cord, reducing neuronal excitability and causing conduction block. ijfans.org Studies on rat brain slices exposed to esthis compound (B1671249) (a highly active isomer of this compound) have shown changes in excitability, including elevated voltage thresholds to evoke responses in neocortex slices and lower population spike amplitudes in hippocampal slices, alongside the observation of epileptiform potentials. scirp.orgscirp.orgresearchgate.net Severe disturbances of synaptic transmission can also occur. inchem.org

Comparative Analysis of Isomeric Neurotoxicity

This compound is a mixture of four optical isomers: [2S,αS], [2S,αR], [2R,αS], and [2R,αR], present in roughly equal proportions due to two chiral centers. who.int These isomers exhibit different biological activities. inchem.org The [2S,αS] isomer, esthis compound, is recognized as the most insecticidally active component and is also produced and studied separately. nih.govwho.intwikipedia.orgnih.gov Comparative studies between this compound and esthis compound have indicated differences in their effects, although some research is considered supplementary. who.intepa.gov For instance, residue levels from this compound treatment in rats were generally higher than those from esthis compound treatment at comparable dose ratios based on insecticidal activity. who.int While the general neurotoxic mechanism involving sodium channels is shared among pyrethroids, different stereoisomeric forms can potentially produce different syndromes. inchem.org Furthermore, specific pathological changes, such as multifocal microgranulomas in liver, spleen, and lymph nodes, have been linked primarily to the 2R,αS isomer of this compound, associated with its metabolism to CPIA-cholesterol ester. nih.gov

Cellular and Subcellular Disturbances

Beyond direct neurophysiological effects, this compound can induce toxicity at the cellular and subcellular levels, involving oxidative stress and the activation of apoptotic pathways.

Oxidative Stress Induction and Antioxidant Defense Systems

This compound has been shown to induce oxidative stress in various tissues of exposed organisms. nih.govresearchgate.netrevistabionatura.comresearchgate.netsphinxsai.comnih.gov Studies in rats have demonstrated that this compound can cause significant oxidative damage in the liver, thymus, spleen, and erythrocytes, evidenced by elevated levels of lipid peroxidation (measured as thiobarbituric acid reactive substances - TBARS). researchgate.netrevistabionatura.comsphinxsai.com In zebrafish, this compound exposure led to increased levels of lipid peroxidation and hydrogen peroxide, along with altered antioxidant enzyme activities in liver and gill tissues. revistabionatura.comresearchgate.net The antioxidant defense system, comprising enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione S-transferase (GST), and glucose-6-phosphate dehydrogenase (G6PD), plays a critical role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.netresearchgate.netsphinxsai.comnih.gov this compound exposure can disrupt this system, leading to decreased activities of some antioxidant enzymes while increasing others as a compensatory response. researchgate.netresearchgate.netsphinxsai.com For example, studies have reported reduced activities of SOD, CAT, and GPx in this compound-treated erythrocytes, while GST activity was observed to increase in zebrafish exposed to this compound. researchgate.netsphinxsai.com The induction of oxidative stress by this compound is considered a significant mechanism underlying its toxicity. researchgate.netnih.gov

Disruption of Endocrine Signaling Pathways

This compound has been identified as an endocrine-disrupting chemical nih.gov. Its potential to interfere with hormonal systems, particularly estrogen and thyroid hormone pathways, has been investigated through various in vitro and in vivo studies.

Estrogen Receptor Mediated Effects

Studies exploring the interaction of this compound with estrogen receptors (ERs), specifically ERα and ERβ, have yielded varied results depending on the assay and cell type used nih.govoup.commdpi.com. Some research suggests this compound can exhibit estrogenic activity, such as increasing alkaline phosphatase activity in Ishikawa Var-I human endometrial cancer cells and promoting cell proliferation and pS2 protein mRNA expression in MCF-7 human breast cancer cells nih.govoup.com. However, the inhibition of these effects by estrogen receptor antagonists has not always been consistently observed, suggesting potential ER-independent mechanisms in certain human carcinoma cells nih.govoup.com.

Conversely, other studies using different assays, including competitive binding and transactivation assays, have reported that this compound shows negligible or no significant estrogenic or antiestrogenic effects through the classic ERα-mediated pathway nih.govoup.com. Competitive binding assays have indicated that the affinity of this compound for binding to ERα and ERβ is non-detectable compared to estradiol (B170435) (E2) nih.gov. Similarly, transactivation assays have shown that this compound does not significantly stimulate luciferase activity in cells expressing ERs at tested concentrations nih.gov.

Despite conflicting findings regarding direct ER binding and classical ER-mediated transactivation, some studies suggest this compound may exert proliferative effects similar to estrogen but via mechanisms independent of the estrogen receptor nih.gov. For instance, this compound has been shown to stimulate the growth of uterine leiomyoma (UtLM) cells and normal uterine smooth muscle cells (UtSMC), involving enhanced cell-cycle progression and inhibition of apoptosis, with ER involvement considered less likely in these specific effects nih.gov. Further research has indicated that this compound may act as an estrogen by inducing the translocation of cytosolic ERα to the nucleus through ERα dimerization and that this activation of ERα can lead to lipid accumulation in adipocytes, which was inhibited by an ERα-selective antagonist nih.gov.

The discrepancies in observed estrogenic potential highlight the complexity of this compound's interactions and suggest that its effects may be assay- and cell-type dependent, potentially involving both ER-dependent and ER-independent pathways nih.govoup.com.

Thyroid Hormone Axis Perturbations

This compound has been implicated in altering thyroid hormone status, although the specific effects can vary. The thyroid hormone system, regulated by the hypothalamus-pituitary-thyroid (HPT) axis, is crucial for development and metabolic functions belmagumusel.comfrontiersin.org.

Some studies have observed significant increases in plasma levels of thyroxine (T4) and tri-iodothyronine (T3) following this compound treatment in rats belmagumusel.com. In contrast, other research suggests that this compound's effect might involve the inhibition of the monodeiodination of T4, a primary pathway for T3 generation belmagumusel.com.

Furthermore, this compound exposure has been shown to impact thyroid hormone levels differently depending on the nutritional status, such as selenium and/or iodine deficiency belmagumusel.com. In healthy controls, this compound had no effect on total T4 (TT4) levels but caused significant increases in iodine deficiency and selenium plus iodine deficiency states belmagumusel.com. Dramatic increases in TT3 were observed across all groups exposed to this compound, while its effect on thyroid stimulating hormone (TSH) varied, showing an insignificant decrease in healthy controls, no effect in selenium deficiency, and a significant elevation in iodine deficiency and selenium plus iodine deficiency belmagumusel.com.

These findings suggest that this compound can interfere with the complex regulatory network of thyroid hormones, potentially at multiple targets within the HPT axis, and that its effects may be influenced by other physiological factors belmagumusel.comfrontiersin.org.

Interactions with Other Biological Systems

Beyond endocrine disruption, this compound has been shown to interact with the immune system, leading to immunomodulatory and potentially immunotoxic effects.

Immunomodulatory Effects and Immunotoxicity

This compound is among the anti-parasitics that have been reviewed for their immunomodulatory effects, which can involve either immunosuppression or immunoactivation through direct and/or indirect mechanisms scribd.comnih.govcambridge.org.

Studies have investigated the impact of this compound on various components of the immune system in different animal models. For instance, research in fish exposed to environmentally relevant concentrations of this compound demonstrated immunotoxicity, characterized by suppressed transcription of genes relevant to the TLR-NF-κB signaling pathway in response to bacterial challenge, accompanied by increased mortality and bacterial loads researchgate.netnih.gov. Pathological changes, such as disintegration of cell boundaries in the intestine, epithelial hyperplasia in gills, and vacuolation of hepatocytes, were also observed researchgate.netnih.gov.

This compound exposure has been associated with alterations in hematological parameters indicative of immune system changes. In fish, exposure resulted in a significant increase in neutrophil counts, while lymphocyte counts were greatly decreased researchgate.netnih.gov. In albino mice, this compound treatment caused histopathological alterations in the thymus, including depletion of cortical thymocytes and atrophy of the medulla bioinfopublication.org. Hematological results in mice showed an increase in total leukocytes and the percentage of lymphocytes, alongside a significant decrease in the percentages of monocytes and neutrophils bioinfopublication.org.

Data Table 1: Hematological Changes Following this compound Exposure

| Parameter | Effect in Fish (after P. fluorescens challenge) researchgate.netnih.gov | Effect in Albino Mice bioinfopublication.org |

| Neutrophil Counts | Significant increase | Significant decrease |

| Monocyte Counts | Significant increase | Significant decrease |

| Lymphocyte Counts | Greatly decreased | Increase |

| Total Leukocytes | Not specified | Increase |

Effects on Innate Immune Responses

The innate immune system provides a rapid, non-specific defense against pathogens. Studies suggest that this compound can impact components of the innate immune response. In fish, this compound exposure suppressed the transcription of genes involved in the TLR-NF-κB signaling pathway, which is a key part of the innate immune response to pathogens researchgate.netnih.gov. Furthermore, decreases in plasma levels of lysozyme (B549824) (LYS) and complement component 3 (C3), important factors in innate immunity, were detected in fish exposed to this compound researchgate.netnih.gov.

Research evaluating the toxic potentials of pyrethroid insecticides, including this compound, on some innate immune response parameters in mice has also been conducted researchgate.net. While specific detailed mechanisms for this compound's effects on innate immunity beyond the observed changes in cell counts and pathway suppression are still being explored, these findings indicate a potential for this compound to modulate the initial immune response researchgate.netnih.govbioinfopublication.org.

Adaptive Immune System Alterations

The adaptive immune system, involving T and B cells, provides a more specific and long-lasting immunity frontiersin.org. This compound has been reported to cause immunosuppressive effects on both humoral (antibody-mediated) and cell-mediated immune responses researchgate.netmedcraveonline.com.

Studies in rats have shown that this compound can reduce both humoral and cell-mediated immune responses, as assessed by tests such as the standard tube agglutination test and delayed hypersensitivity test researchgate.net. In buffalo calves, this compound exposure resulted in a significant reduction of haemagglutination titres against sheep red blood cells (SRBC) and decreased skin thickness in the delayed-type hypersensitivity (DTH) response, indicating immunosuppression cambridge.org. Significant suppression in serum globulins, gamma globulins, and specific antibodies against Brucella melitensis Rev. 1 were also observed in lambs treated with this compound cambridge.org.

Computational studies exploring the binding affinity of pyrethroids, including this compound, to adaptive immune cell receptors have suggested potential interactions. This compound has shown a higher binding affinity with the CD8 immune receptor in silico nih.gov. These interactions with immune cell proteins may be linked to various outcomes, including decreased immune response nih.govfrontiersin.org. The observed decrease in mononuclear immune cells following exposure to certain pyrethroids, including this compound, may be linked to reduced cell proliferation and enhanced cellular death medcraveonline.com.

Data Table 2: Effects on Adaptive Immunity Markers

| Parameter | Effect in Rats/Lambs/Calves researchgate.netcambridge.org | In Silico Binding Affinity nih.gov |

| Humoral Immune Response (e.g., antibody titres) | Reduced | Not directly applicable |

| Cell-Mediated Immune Response (e.g., DTH) | Reduced | Not directly applicable |

| Serum Globulins/Gamma Globulins | Suppression | Not directly applicable |

| Specific Antibodies | Suppression | Not directly applicable |

| CD8 Immune Receptor | Not directly measured in these studies | Higher binding affinity |

The immunomodulatory effects of this compound highlight its potential to disrupt the delicate balance of the immune system, impacting both innate and adaptive responses nih.govbioinfopublication.orgresearchgate.netmedcraveonline.comcambridge.orgnih.gov.

Reproductive System Interactions and Developmental Toxicity

Studies have investigated the effects of this compound on reproductive health and offspring development across different animal models. These investigations highlight potential disruptions to spermatogenesis, fertility, and developmental processes following exposure.

Spermatogenesis and Fertility Studies

Research indicates that this compound can adversely affect spermatogenesis and related parameters in male animals. Exposure to this compound has been associated with decreased testicular weight and sperm production in rats at puberty, although these effects on sperm count and fertility did not consistently persist into adulthood in some studies. tandfonline.comtandfonline.com However, other research in adult male rats treated with higher doses of this compound showed toxicity to the testis and epididymis, evidenced by reduced absolute weights and sperm counts in these organs. researchgate.netnih.gov Despite the reduction in sperm counts, fertility and sexual behavior were reported as similar between treated and control rats in one study. researchgate.netnih.gov

Lactational exposure to this compound in mice has been shown to permanently impair testicular development and spermatogenesis. nih.gov This exposure significantly decreased the absolute and relative weights of testes and increased apoptotic cells in the testes of pups at weaning. nih.gov Histological examination revealed abnormal seminiferous tubules with vacuoles or complete spermatogenic failure at weaning. nih.gov Although testicular testosterone (B1683101) synthesis enzymes and testosterone levels recovered in adulthood, the decreased testicular weight and histological changes were irreversible, leading to a reduced percentage of mature seminiferous tubules and decreased sperm numbers in adult male mice exposed during lactation. nih.gov

Pubertal and early adult exposure to this compound in mice also disrupted steroidogenesis and spermatogenesis, leading to a significant decrease in serum and testicular testosterone levels and marked decreases in spermatogenic cell layers and disturbed arrangement in testes at adulthood. ahmu.edu.cn

Occupational exposure to this compound among pesticide factory workers has been linked to abnormal sperm quality, including significantly lower sperm progression and count compared to control groups.

Here is a summary of some findings on this compound's effects on male reproductive parameters:

| Study Type | Animal Model | Exposure Period | Key Findings | Citation |

| Reproductive Toxicity Study | Rats | Oral administration (15, 30 days) | Decreased testicular weight and sperm production at puberty, effects not always persistent into adulthood. | tandfonline.comtandfonline.com |

| Reproductive and Fertility Study | Adult Male Rats | Oral gavage (30 days) | Toxicity to testis and epididymis, decreased absolute weights and sperm counts. Fertility not compromised. | researchgate.netnih.gov |

| Lactational Exposure Study | Mice | PND 0 to PND 21 (Lactation) | Permanent impairment of testicular development and spermatogenesis, irreversible histological changes. | nih.gov |

| Pubertal and Early Adult Exposure Study | Mice | PND 35 to PND 63 | Disrupted steroidogenesis and spermatogenesis, decreased testosterone levels, abnormal seminiferous tubules. | ahmu.edu.cn |

| Occupational Exposure Study | Human Workers | Occupational exposure | Abnormal sperm quality, decreased sperm progression and count. |

Gestational and Lactational Exposure Outcomes

Maternal exposure to this compound during gestation and lactation can lead to adverse developmental outcomes in offspring. Studies in rats where mothers were exposed during gestation and lactation reported decreases in ovarian weight, pre-antral follicles, and corpora lutea in female offspring at PND 75, along with an increase in the number of resorptions during fertility testing at PND 80. nih.gov This suggests that this compound may impair the reproductive development of female offspring, leading to reduced fecundity and ovulation. nih.gov

Maternal this compound exposure during pregnancy in mice significantly delayed the growth of neonatal offspring during the lactation period. plos.orgnih.gov This exposure also impaired neurobehavioral development in a gender-dependent manner, increasing anxiety-like behaviors in male offspring and severely impairing spatial learning and memory in female offspring. plos.orgnih.gov

Late gestational exposure to this compound in mice has been shown to impact ovarian reserve in neonatal mice, disrupting primordial folliculogenesis. nih.gov This disruption was associated with increased levels of m6A-RNA and related proteins in the ovaries. nih.gov Female offspring exposed during late pregnancy displayed ovarian dysfunctions in early adulthood, including decreased ovarian coefficient and female hormone levels, suggesting enduring adverse effects on fertility. nih.gov

This compound has been detected in the fetus following placental transfer and in pups through breast milk ingestion, persisting in male offspring up to PND 40 even after maternal exposure ceased. tandfonline.comtandfonline.com While some studies reported reduced body weight in pups at birth following gestational exposure, other parameters like gestation length, litter size, and sex ratio were not significantly altered. tandfonline.com

This compound was not found to be teratogenic in mice or rabbits at tested dose levels in some studies. who.intfao.orginchem.org A three-generation reproduction study in rats showed no toxic effects on reproductive parameters at tested dietary levels. who.int However, inconsistencies exist across studies, potentially due to variations in species, dose levels, exposure periods, and study designs.

Here is a summary of some findings on gestational and lactational this compound exposure outcomes:

| Study Type | Animal Model | Exposure Period | Key Findings | Citation |

| Gestational and Lactational Exposure Study | Rats | Gestation day 12 to end of lactation | Decreased ovarian weight, follicles, and corpora lutea in female offspring; increased resorptions; reduced fecundity and ovulation. | nih.gov |

| Maternal Exposure During Pregnancy Study | Mice | Throughout pregnancy | Delayed neonatal growth during lactation; impaired neurobehavioral development (gender-dependent: anxiety in males, impaired learning/memory in females). | plos.orgnih.gov |

| Late Gestational Exposure Study | Mice | 16.5 to 18.5 dpc | Disrupted primordial folliculogenesis in neonatal ovaries; reduced oocyte number; ovarian dysfunction and reduced fertility in early adulthood. | nih.gov |

| Gestational and Lactational Exposure Study | Rats | Gestation day 12 to PND 21 | This compound detected in fetus and pups; reduced testicular weight and sperm production at puberty (effects not persistent into adulthood). | tandfonline.comtandfonline.com |

| Developmental Toxicity Study | Mice, Rabbits | Gestation | Not teratogenic at tested dose levels in some studies. | who.intfao.orginchem.org |

| Three-Generation Reproduction Study | Rats | Dietary exposure | No toxic effects on reproductive parameters at tested levels. | who.int |

Genotoxicity and Mutagenic Potential

The genotoxic and mutagenic potential of this compound has been assessed through various in vitro and in vivo assays, yielding some inconsistent results.

Chromosomal Aberrations and DNA Damage

Studies have reported that this compound can induce chromosomal aberrations and DNA damage. In vivo studies in mice have shown that this compound administration can induce chromosomal aberrations and micronuclei in bone marrow, as well as morphological abnormalities in sperm. nih.govinchem.org Induction of chromosomal aberrations and sister chromatid exchange has also been observed in cultured human cells. nih.govinchem.org

In rats, this compound treatment has been associated with an increase in the frequency of chromosomal aberrations in bone marrow cells. bepls.com This genotoxic effect may be linked to degenerative and necrotic damage to mammalian tissue, potentially leading to the release of hydrolytic enzymes that can damage DNA within the nucleus. bepls.com Studies in fish exposed to sublethal concentrations of this compound have also demonstrated various structural abnormalities in chromosomes, including chromatid breaks, fragments, gaps, and deletions, indicating a genotoxic effect. ansfoundation.orgcore.ac.uk

Occupational exposure to this compound has been associated with an increase in sperm DNA damage among pesticide factory workers. oup.comnih.gov

Here is a summary of findings on chromosomal aberrations and DNA damage:

| Study Type | Animal Model / Cell Type | Exposure Context | Key Findings | Citation |

| In Vivo Study | Mice | Administration | Induced chromosomal aberrations and micronuclei in bone marrow; morphological abnormalities in sperm. | nih.govinchem.org |

| In Vitro Study | Cultured Human Cells | Exposure | Induced chromosomal aberrations and sister chromatid exchange. | nih.govinchem.org |

| In Vivo Study | Rats | Oral treatment | Increased frequency of chromosomal aberrations in bone marrow. | bepls.com |

| Aquatic Exposure Study | Fish (Channa punctatus) | Sublethal concentrations | Induced structural chromosomal abnormalities (breaks, fragments, gaps, deletions). | ansfoundation.orgcore.ac.uk |

| Occupational Exposure Study | Human Workers | Occupational exposure | Increased sperm DNA damage. | oup.comnih.gov |

Dominant Lethal Assays

Dominant lethal assays are used to assess the induction of mutations in germ cells that result in embryonic or fetal death. In vivo oral administration of this compound in rats and mice has yielded negative results in dominant lethal assays at certain dose levels. inchem.orginchem.orgepa.gov However, the results from male mouse dominant lethal assays have been described as inconsistent in some evaluations. fao.orgwho.int

Here is a summary of dominant lethal assay results:

| Study Type | Animal Model | Exposure Route | Key Findings | Citation |

| Dominant Lethal Assay | Rats, Mice | Oral | Negative results at certain dose levels. | inchem.orginchem.orgepa.gov |

| Dominant Lethal Assay | Male Mouse | - | Inconsistent results reported in evaluations. | fao.orgwho.int |

In Vitro and In Vivo Genotoxicity Assessment

This compound has been reported to cause degenerative and necrotic damage to mammalian tissue, which may contribute to its mutagenic properties by causing DNA damage. bepls.com

Here is a summary of in vitro and in vivo genotoxicity assessment findings:

| Assessment Type | Test System / Model | Key Findings | Citation |

| Overall Assessment | In vitro and in vivo data | Insufficient evidence to consider genotoxic or mutagenic in some reviews; inconsistent results in others. | fao.orginchem.orgwho.int |

| In Vitro Assays | Various | No evidence of genotoxicity in some evaluations. | fao.orgwho.int |

| Bacterial Mutagenicity Tests | Salmonella typhimurium | Non-mutagenic with or without metabolic activation. | who.intinchem.orgwho.intinchem.org |

| Insect Mutagenicity Tests | Drosophila melanogaster | Did not induce mutations. | who.intnih.gov |

| In Vivo Cytogenetic Assays | Mouse bone marrow | Clastogenic effects reported; increased micronucleated polychromatic erythrocytes; inconsistent results in some evaluations. | fao.orgnih.govwho.int |

| Mechanism of Genotoxicity | Mammalian tissue | May cause degenerative/necrotic damage leading to DNA damage. | bepls.com |

Environmental Dynamics and Ecological Impact of Fenvalerate

Environmental Fate and Transport Processes

The environmental fate of fenvalerate is primarily governed by its degradation pathways and its strong tendency to adsorb to soil and sediment particles. who.int Its low water solubility and high hydrophobicity (log KOW > 6) contribute to its limited mobility in soil, reducing the likelihood of leaching into groundwater. herts.ac.ukwho.intherts.ac.uk However, it can be transported to surface waters when adsorbed onto soil particles via runoff. epa.gov

Degradation Pathways in Various Environmental Compartments

This compound undergoes degradation through several processes in the environment, including photodegradation, hydrolysis, and biodegradation. nih.gov These processes generally lead to the formation of less toxic products. who.intinchem.org The degradation rate can vary depending on the environmental compartment and specific conditions such as temperature, pH, moisture, and microbial activity. sciepub.comnih.gov

Here is a summary of this compound half-lives in different environmental compartments:

| Environmental Compartment | Half-life | Source |

| River water | 4-15 days | who.intinchem.org |

| Plants | 8-14 days | who.intinchem.org |

| Soil (photodegradation) | 1-18 days | who.intinchem.org |

| Soil | 15 days - 3 months | who.intinchem.org |

| Soil (aerobic) | 35-546 days (avg. 51.7 days for esthis compound) | |

| Soil (anaerobic) | 104-203 days (avg. 154 days for esthis compound) | |

| Seawater-sediment | 14-17 days (non-sterile), 33-41 days (sterile) | nih.gov |

| Moderately polluted river water | 3.5-4.3 days | nih.gov |

Photodegradation occurs when this compound is exposed to sunlight, particularly on soil surfaces and in water. who.int This process can follow pseudo-first-order kinetics. scientific.netscirp.org In distilled water, this compound undergoes rapid photolysis with half-lives of approximately 4 days in summer and 13-15 days in winter. who.int On soil surfaces, photodegradation half-lives for this compound and its isomer ranged from 1.4 to 2.4 days and 1.1 to 2.5 days, respectively, under natural sunlight. who.intinchem.org

Major photodegradation pathways include ester cleavage, hydrolysis of the cyano group, and decarboxylation. who.int One of the major photodegradation products identified is decarboxy-fenvalerate. who.intinchem.org Other products include 2-(4-chlorophenyl)-3-methylbutyric acid (CPIA) and 3-phenoxybenzyl alcohol (PBacid), resulting from ester bond cleavage. who.intinchem.org Hydration of the cyano group to the carbamoyl (B1232498) group, with subsequent hydrolysis to the carboxyl group, also occurs. who.intinchem.org

This compound is generally stable to light, heat, and moisture but is unstable in alkaline media due to the hydrolysis of the ester linkage. who.intinchem.org Hydrolysis is a major metabolic reaction, leading to the cleavage of the ester bond. who.intinchem.org Available information suggests a half-life of approximately 14 days at pH 5. epa.gov

Microorganisms, including bacteria and fungi, play a significant role in the degradation and detoxification of this compound residues in the environment. sciepub.comnih.govfrontiersin.org Microbial degradation is often the most rapid under aerobic conditions. sciepub.com The rate of biodegradation is influenced by factors such as soil type, moisture, temperature, pH, and the specific microbial communities present. sciepub.comnih.gov

Numerous microorganisms capable of degrading this compound have been isolated and characterized. sciepub.comnih.gov These include various species from genera such as Achromobacter, Acinetobacter, Bacillus, Citrobacter, Cladosporium, Owenweeksia, Pseudomonas, Sphingomonas, and Stenotrophomonas. tandfonline.comnih.govfrontiersin.orgtandfonline.com

Bacterial degradation of this compound typically begins with the hydrolysis of the ester linkage. nih.govnih.govnih.gov This initial step breaks down the parent compound into its acid and alcohol components, which are generally considered less toxic. sciepub.comnih.gov

For example, Bacillus flexus strain XJU-4 degrades this compound by hydrolyzing the ester linkage to form 3-phenoxybenzoate, which is then further metabolized into phenol (B47542) and protocatechuate. nih.gov Key by-products identified in this pathway include 3-phenoxybenzoate, protocatechuate, and catechol. nih.gov

Another bacterium, Bacillus licheniformis strain CY-012, has been shown to degrade this compound, producing metabolites such as α-isopropyl-4-chlorobenzene acetic acid, 4-chlorobenzene acetic acid, 3-phenoxybenzyl alcohol, phenol, and benzoic acid. tandfonline.comtandfonline.com

Citrobacter freundii strain CD-9 degrades this compound initially through ester linkage hydrolysis, yielding 3-chlorophenylacetic acid and α-cyano-3-phenoxybenzyl alcohol. nih.gov This strain can produce ten confirmed metabolites during this compound degradation, including o-phthalaldehyde (B127526) as a new metabolite. nih.govresearchgate.net

The release of carbon dioxide during this compound degradation by microbes indicates mineralization of the compound. sciepub.com

Here is a table summarizing some bacterial strains and their identified this compound degradation metabolites:

| Bacterial Strain | Identified Metabolites | Source |

| Bacillus flexus XJU-4 | 3-phenoxybenzoate, protocatechuate, catechol, 3-phenoxybenzaldehyde (B142659), phenol | nih.gov |

| Bacillus licheniformis CY-012 | α-isopropyl-4-chlorobenzene acetic acid, 4-chlorobenzene acetic acid, 3-phenoxybenzyl alcohol, phenol, benzoic acid | tandfonline.comtandfonline.com |

| Citrobacter freundii CD-9 | 3-chlorophenylacetic acid, α-cyano-3-phenoxybenzyl alcohol, o-phthalaldehyde, and others | nih.govresearchgate.net |

| Pseudomonas viridiflava | Carbon dioxide, 3-phenoxybenzoic acid (intermediate) | sciepub.comfrontiersin.org |

Microbial degradation of pyrethroids, including this compound, is primarily catalyzed by enzymes, particularly esterases (carboxylesterases), hydrolases, and oxygenases. sciepub.comfrontiersin.orgnih.gov The initial and often rate-limiting step is the hydrolysis of the central ester bond by esterases. sciepub.comfrontiersin.orgnih.gov

Carboxylesterases are broad-spectrum enzymes capable of hydrolyzing a wide range of ester-containing compounds, including synthetic pyrethroids. sciepub.com Studies have shown an increase in esterase activity during the degradation of this compound by certain bacteria. sciepub.com

Specific enzymes involved in this compound catabolism have been identified in some bacterial strains. For instance, Bacillus flexus strain XJU-4 grown on this compound exhibited activities of this compound hydrolyzing esterase, 3-phenoxybenzaldehyde dehydrogenase, 3-phenoxybenzoate dioxygenase, phenol hydroxylase, protocatechuate 2,3-dioxygenase, and catechol 2,3-dioxygenase. nih.gov These enzymes suggest a metabolic pathway involving the meta-cleavage of protocatechuate and catechol. nih.gov

In Citrobacter freundii CD-9, fifty genes related to pyrethroid degradation were identified, including 9 dioxygenase, 25 hydrolase, and 16 esterase genes. nih.govresearchgate.net The expression of several genes, including esterase, HAD family hydrolase, lipolytic enzyme, and gentisic acid dioxygenase, was induced in the presence of this compound, indicating their role in its degradation. nih.govresearchgate.net The degrading enzyme in C. freundii CD-9 has been determined to be an intracellular enzyme. researchgate.net

Enzymatic hydrolysis of pyrethroids can be inhibited by certain compounds, such as organophosphorus insecticides. inchem.org

Biodegradation by Microbial Communities

Bacterial Degradation Pathways and Metabolites

Adsorption, Leaching, and Soil Mobility Studies

This compound exhibits a strong tendency to bind to soil particles and sediments, primarily influenced by soil organic matter content. nyxxb.cn This strong adsorption suggests that this compound is relatively immobile in soil and has a low potential to leach into groundwater. herts.ac.ukepa.govepa.gov Studies using batch equilibrium techniques and soil thin-layer chromatography have confirmed that this compound's adsorption is mainly affected by organic matter. nyxxb.cn Comparison of adsorption coefficients (Kd) and organic carbon correlative adsorption coefficients (Koc) indicates that while chlorpyrifos (B1668852) adsorption is influenced by both organic matter and clay content, this compound adsorption is predominantly affected by organic matter. nyxxb.cn

Despite its low mobility in soil, this compound can reach surface waters, primarily carried on soil particles during runoff events. epa.govepa.gov Once in surface water, it tends to remain bound to suspended particulates and sediments. epa.gov The degradation of this compound in soil can vary, with reported half-lives ranging from 15 days to 3 months, and photodegradation on soil occurring within 1 to 18 days. inchem.org Anaerobic soil metabolism studies for esthis compound (B1671249), a more insecticidally active isomer of this compound, indicate an anaerobic half-life of approximately 77 days. epa.gov

Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms

This compound is readily taken up by aquatic organisms. inchem.orgwho.int Bioconcentration factors (BCFs) in various aquatic organisms, including algae, snails, Daphnia, and fish, have been reported to range from 120 to 4700 in model ecosystem studies. inchem.org For instance, in a study involving carp, snails, Daphnia, and algae, BCFs on day 7 ranged from 122 to 683, and on day 30, they ranged from 162 to 1110 for carp, 993 to 1110 for snails, 629 to 829 for Daphnia, and 714 to 1180 for algae. inchem.org In sheepshead minnows, the mean bioconcentration factor in whole fish over a 28-day early-life stage study was 570. inchem.org Fish exposed to this compound concentrations of 0.14 µg/L and 0.34 µg/L contained 0.043 mg/kg and 0.11 mg/kg (wet weight) of this compound, respectively, resulting in BCFs of 310 and 320. oup.com

Despite being readily taken up, this compound is rapidly lost from aquatic organisms when they are transferred to uncontaminated water, suggesting a low tendency for practical bioaccumulation or biomagnification in food chains. inchem.orgwho.int

Biotransformation of this compound occurs in organisms. In carp, significant amounts of metabolites such as CP-V acid and 3-phenoxybenzoic acid were detected, along with smaller amounts of other hydroxylated and carboxylated derivatives. inchem.org Snails showed the presence of similar metabolites, including CONH2-Fen, COOH-Fen, and 4'-OH-Fen. inchem.org CPIA was found in both Daphnia and carp, while CONH2-Fen and alpha-carboxy-3-phenoxybenzyl alcohol were common to algae and carp, indicating metabolic pathways within these organisms. inchem.org

In terrestrial organisms like earthworms, the bioaccumulation of this compound has also been studied, showing enantioselective accumulation, with this compound accumulating more than its isomer esthis compound. researchgate.net

Ecotoxicological Assessments in Non-Target Organisms

This compound is known to be highly toxic to a range of non-target organisms, particularly in aquatic ecosystems. herts.ac.uk

Aquatic Ecosystem Impacts

Laboratory tests consistently show high toxicity of this compound to aquatic organisms. inchem.orgwho.int The toxicity can be influenced by factors such as temperature, sediment presence, and the life stage of the organism. researchgate.net

Acute and Chronic Toxicity to Fish Species

This compound is highly toxic to fish, with 96-hour LC50 values ranging widely depending on the species and life stage. inchem.orgwho.int Values as low as 0.3 µ g/litre for larval grunion and up to 200 µ g/litre for adult Tilapia have been reported. who.int The 96-hour LC50 for rainbow trout obtained with an emulsifiable concentrate was lower than that for the technical product. who.int For Nile Tilapia, the LC50 was reported as 0.015 mg/L. researchgate.net The acute toxicity (96-hour LC50) to the freshwater fish Cirrhinus mrigala was 6 µg/L. nih.gov For topsmelt, the estimated 96-hour LC50 in flowing seawater was 0.66 µg/L. oup.com Acute toxicity values for estuarine fish range from 0.55-5.3 µg/L for sheepshead minnow and 0.21-0.40 µg/L for Atlantic silversides. epa.gov

Chronic exposure to this compound can also have significant effects on fish. The no-observed-effect level (NOEL) over 28 days for early-life stages of the sheepshead minnow is 0.56 µ g/litre . who.int For fathead minnows, the effect level for fry survival and adult egg production was found to be 0.9 ppb and 0.21 ppb, respectively. epa.gov Exposure to sublethal concentrations can lead to decreased growth and impaired swimming performance in fish. researchgate.net Physiological responses in rainbow trout exposed to this compound included elevated cough rate, tremors, and seizures, with damage observed in gill tissue. who.int

Below is a table summarizing some acute toxicity data for this compound in fish species:

| Species | Life Stage | Endpoint | Concentration (µg/L) | Reference |

| Larval Grunion | Larval | 96-h LC50 | 0.3 | who.int |

| Adult Tilapia | Adult | 96-h LC50 | 200 | who.int |

| Nile Tilapia | Not specified | LC50 | 15 | researchgate.net |

| Cirrhinus mrigala | Not specified | 96-h LC50 | 6 | nih.gov |

| Topsmelt | Not specified | 96-h LC50 | 0.66 | oup.com |

| Sheepshead Minnow | Not specified | Acute Toxicity | 0.55-5.3 | epa.gov |

| Atlantic Silversides | Not specified | Acute Toxicity | 0.21-0.40 | epa.gov |

| Rainbow Trout | Not specified | 96-h LC50 | 3.6 (emulsifiable concentrate) | who.int |

Effects on Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates, excluding molluscs, are generally more susceptible to this compound than fish. inchem.org The LC50 values for invertebrates range from 0.08 to 2 µ g/litre . inchem.org this compound is extremely toxic to Daphnia. epa.govepa.gov The 48-hour LC50 values for different Daphnia species and ages vary. For adult Daphnia magna, the 48-hour LC50 is reported as 2.52 µ g/litre , while for D. magna aged 48 hours or less, it is 0.83 µ g/litre . inchem.org Adult Daphnia galeata mendotae have a 48-hour LC50 of 0.29 µ g/litre , and adult Ceriodaphnia lacustris have a 48-hour LC50 of 0.21 µ g/litre . inchem.org D. galeata mendotae aged 48 hours or less have a 48-hour LC50 of 0.16 µ g/litre . inchem.org Diaptomus oregonensis was found to be the most sensitive species among those tested, with a 48-hour LC50 of 0.12 µ g/litre . inchem.org

Chronic toxicity studies on Daphnia galeata mendotae indicate a no-observed-effect level (NOEL) of less than 0.005 µ g/litre in life-cycle tests. inchem.orgwho.int A chronic toxicity study on Daphnia magna reported a NOEL of 52 nanograms/L and a MATC (Maximum Acceptable Toxicant Concentration) between ≥52ng/L and ≤79ng/L, indicating extreme chronic toxicity to daphnids. epa.gov

This compound exposure can also affect the feeding activity and reproduction of Daphnia magna. Sub-lethal concentrations have been shown to reduce filtration rates of algae, with Ceriodaphnia lacustris being the most sensitive species, showing significantly decreased filtration at 0.01 µ g/litre . inchem.org Assimilation rates of algae were also decreased at concentrations of 0.05 µ g/litre or more. inchem.org While a concentration of 0.005 µ g/litre increased the longevity of Daphnia galeata mendotae, it decreased the production of young. inchem.org Higher concentrations led to reduced adult survival. inchem.org The intrinsic rate of natural increase in the population was reduced at 0.5 µ g/litre , and at 0.01 µ g/litre , the net reproductive rate decreased. inchem.org Exposure to this compound pulse can decrease survival and growth in the week following exposure, and even transient feeding inhibition may delay growth and maturation. researchgate.netresearchgate.net

Here is a table summarizing some acute toxicity data for this compound in Daphnia species:

| Species | Age/Condition | Endpoint | Concentration (µg/L) | Reference |

| Daphnia magna | Adult | 48-h LC50 | 2.52 | inchem.org |

| Daphnia magna | 48 h or less old | 48-h LC50 | 0.83 | inchem.org |

| Daphnia magna | Less than 24h old | 48-h LC50 | 0.9 ppb (0.9 µg/L) | epa.govepa.gov |

| Daphnia galeata mendotae | Adult | 48-h LC50 | 0.29 | inchem.org |

| Ceriodaphnia lacustris | Adult | 48-h LC50 | 0.21 | inchem.org |

| Daphnia galeata mendotae | 48 h or less old | 48-h LC50 | 0.16 | inchem.org |

Larval Development and Behavioral Abnormalities in Aquatic Organisms

Exposure to this compound can cause developmental toxicity and behavioral abnormalities in aquatic organisms, particularly during their early life stages. frontiersin.orgnih.gov Studies on zebrafish larvae have shown that this compound can cause developmental toxicity by disrupting endocrine signaling at environmentally relevant concentrations. frontiersin.org Exposure to sublethal doses can lead to apoptosis in the brain, impaired oxidative-DNA repair systems, and affected neurogenesis. frontiersin.org

Behavioral changes, such as reduced swimming activity, have been observed in zebrafish larvae exposed to this compound. frontiersin.orgtandfonline.com Exposure to 100 µg/L this compound for 120 hours resulted in decreased swimming activity accompanied by elevated oxidative stress. frontiersin.org In larval topsmelt, exposure to esthis compound, an isomer of this compound, increased the proportion of larvae with swimming abnormalities. nih.gov The degree of prey aggregation in larval topsmelt also decreased with pesticide exposure, suggesting potential impairment of anti-predator behaviors. nih.gov

Studies on zebrafish embryo-larvae exposed to this compound enantiomers showed that the alphaS-2S-fenvalerate isomer was significantly more toxic and enantioselectively induced effects such as crooked body, yolk sac edema, and pericardial edema. nih.gov

Terrestrial Ecosystem Impacts

The presence of this compound in terrestrial ecosystems can lead to various impacts on non-target organisms, including beneficial insects and soil microorganisms.

This compound is known to be highly toxic to honey bees (Apis mellifera) in laboratory settings. The topical LD50 for honey bees has been reported as 0.41 µ g/bee who.int. Another study reported an LD50 value of 0.471 µg/g body weight for honeybees ekb.eg. However, field tests at normal application rates (e.g., 0.22 kg/ha ) have suggested a lower hazard to bees due to a repellent effect that lasts for about 10 hours after application, with residues decreasing to non-toxic levels within a day who.int. Despite its high laboratory toxicity, there is no evidence of significant honey bee kills under normal use conditions who.int.

Studies evaluating the effects of insecticides on honey bee larvae have shown this compound to be extremely toxic at higher concentrations. In one study, none of the 1-2 day old treated larvae survived after 24 hours of multiple exposures to the maximum concentration tested (12.5 ppm) researchgate.net. This study also indicated that among the tested pyrethroids, this compound was more toxic to A. mellifera larvae than lambda-cyhalothrin (B1674341) researchgate.net.

Here is a summary of this compound toxicity to honey bees:

| Organism | Route of Exposure | Toxicity Measure | Value | Source |

| Honey Bee | Topical | LD50 | 0.41 µ g/bee | who.int |

| Honey Bee | Topical | LD50 | 0.471 µg/g body wt | ekb.eg |

| Honey Bee Larvae | Multiple Exposure | Survival | 0% at 12.5 ppm/24hr | researchgate.net |

Pesticides, including insecticides, can significantly impact soil microbial communities, which are crucial for nutrient cycling and soil health core.ac.uktandfonline.com. While some insecticides like monocrotophos (B1676717) and cypermethrin (B145020) have shown negative impacts on soil bacteria populations, this compound has been reported to have only a slight effect core.ac.ukmdpi.com.

Studies have investigated the effects of this compound on the growth and distribution of microorganisms in soil. For instance, an assessment of cypermethrin and this compound effects on soil algal populations found that single or two repeated applications of cypermethrin or a single application of this compound at 0.5 to 1.0 kg ha-1 had no inhibitory effect on algal flora researchgate.net. However, two applications of this compound at higher concentrations (0.75 to 5 kg ha-1) resulted in a significant increase in algal populations researchgate.net.

Toxicity to Beneficial Insects (e.g., Bees)

Synergistic and Antagonistic Interactions with Other Environmental Contaminants

Organisms in the environment are often exposed to mixtures of contaminants, which can lead to combined toxic effects that are different from the effects of individual substances frontiersin.orgfrontiersin.org. These combined effects can be synergistic (greater than the sum of individual effects), antagonistic (less than the sum of individual effects), or additive frontiersin.orgfrontiersin.org.

Research into the interactions between this compound and other environmental contaminants is ongoing. Studies have shown that this compound can exhibit synergistic or antagonistic interactions depending on the co-contaminant and the organism exposed. For example, a study investigating the combined acute toxicity of this compound and the fungicide tebuconazole (B1682727) on zebrafish found that the mixture acute toxicity showed antagonistic effects on adult zebrafish at an equal mixing ratio frontiersin.orgfrontiersin.org. However, other mixing ratios of this compound and tebuconazole resulted in synergistic effects, with the strongest synergism observed at a ratio of 8:2 (this compound:tebuconazole) frontiersin.orgfrontiersin.org.

Synergistic interactions can be exacerbated by environmental stressors such as elevated temperature and food limitation. A study on Daphnia magna exposed to esthis compound (an active isomer of this compound) in combination with food limitation and elevated temperature found strong synergistic interactions between esthis compound and food limitation, which were further amplified at higher temperatures researchgate.net. These synergistic effects intensified over time, indicating latent effects of the pesticide researchgate.net.

The bioavailability of contaminants, which influences their potential to cause synergistic or antagonistic effects, depends on their physical and chemical interactions and binding strength in the environment mdpi.com. The presence of other substances, such as surfactants or nanomaterials, can potentially influence the bioavailability and thus the interactive effects of this compound mdpi.com.

Here is a summary of observed interactions:

| Contaminant 1 | Contaminant 2 | Organism | Interaction Type (Example) | Source |

| This compound | Tebuconazole | Adult Zebrafish | Antagonistic (1:1 ratio) | frontiersin.orgfrontiersin.org |

| This compound | Tebuconazole | Adult Zebrafish | Synergistic (8:2 ratio) | frontiersin.orgfrontiersin.org |

| Esthis compound | Food Limitation | Daphnia magna | Synergistic | researchgate.net |

| Esthis compound | Elevated Temperature + Food Limitation | Daphnia magna | Amplified Synergism | researchgate.net |

Advanced Analytical Methodologies for Fenvalerate Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography remains a cornerstone of fenvalerate residue analysis, providing robust separation and quantification capabilities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques, often coupled with selective detection systems and preceded by comprehensive sample preparation procedures.

Gas Chromatography (GC) with Various Detection Systems